molecular formula C25H28N2O B5325440 N-(2-butyl-3-propyl-4-quinolinyl)-3-phenylacrylamide

N-(2-butyl-3-propyl-4-quinolinyl)-3-phenylacrylamide

Cat. No. B5325440
M. Wt: 372.5 g/mol
InChI Key: GXELVNROWFTNHO-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-3-propyl-4-quinolinyl)-3-phenylacrylamide, commonly known as BPQPhAm, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. BPQPhAm belongs to the class of quinoline-based compounds and is known for its ability to selectively bind to DNA. This property has made it a valuable tool for studying DNA-protein interactions and has led to its use in various biochemical and physiological experiments.

Mechanism of Action

BPQPhAm selectively binds to DNA through intercalation, which is the process of inserting a molecule between the base pairs of the DNA double helix. This property allows BPQPhAm to interact with specific regions of DNA and influence the activity of DNA-binding proteins. The mechanism of action of BPQPhAm has been extensively studied and has been shown to be highly specific and effective.
Biochemical and physiological effects:
BPQPhAm has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain DNA-binding proteins, such as transcription factors and DNA repair enzymes. It has also been shown to induce DNA damage and apoptosis in cancer cells. Additionally, BPQPhAm has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

BPQPhAm has several advantages for use in lab experiments. It is highly selective for DNA and has been shown to be effective at low concentrations. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of BPQPhAm in lab experiments. It can be toxic at high concentrations and may have off-target effects on cellular processes. Additionally, its use may be limited by its cost and availability.

Future Directions

There are several future directions for the use of BPQPhAm in scientific research. One area of interest is the development of new BPQPhAm derivatives with improved selectivity and efficacy. Another area of interest is the use of BPQPhAm in combination with other compounds to enhance its therapeutic potential. Additionally, BPQPhAm may have applications in the development of new diagnostic tools for DNA-binding proteins and in the study of epigenetic modifications. Overall, BPQPhAm has significant potential for use in scientific research and may have important implications for the development of new therapies for a variety of diseases.

Synthesis Methods

BPQPhAm can be synthesized using a multistep process that involves the condensation of 2-aminobenzophenone and butylpropylamine, followed by a series of reactions that result in the final product. The synthesis method has been well-documented in scientific literature and has been optimized to produce high yields of BPQPhAm.

Scientific Research Applications

BPQPhAm has been widely used in scientific research due to its ability to selectively bind to DNA. This property has made it a valuable tool for studying DNA-protein interactions and has led to its use in various biochemical and physiological experiments. BPQPhAm has been used to study the structure and function of DNA-binding proteins, such as transcription factors and DNA repair enzymes. It has also been used to investigate the effects of DNA damage on cellular processes, such as cell cycle regulation and apoptosis.

properties

IUPAC Name

(E)-N-(2-butyl-3-propylquinolin-4-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-3-5-15-22-20(11-4-2)25(21-14-9-10-16-23(21)26-22)27-24(28)18-17-19-12-7-6-8-13-19/h6-10,12-14,16-18H,3-5,11,15H2,1-2H3,(H,26,27,28)/b18-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXELVNROWFTNHO-ISLYRVAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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